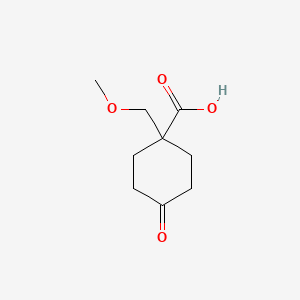
tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: is a chemical compound with the molecular formula C10H12Cl2N2O3 and a molecular weight of 279.12 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is usually formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Chlorination: The pyridazine core is then chlorinated at the 3 and 4 positions to introduce chlorine atoms.
Esterification: The resulting compound is esterified with tert-butyl alcohol to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorine or oxygen atoms can produce a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: A variety of substituted pyridazines.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Tert-butyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: This compound is structurally similar but differs in the position of the chlorine atoms.
Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate: This compound is structurally similar but differs in the position of the chlorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(3,4-dichloro-6-oxopyridazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-8(16)5-14-7(15)4-6(11)9(12)13-14/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZPPZAHUWHXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=C(C(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
